zyj-34v
Description
ZYJ-34v (2) is a tetrahydroisoquinoline-based hydroxamate derivative designed as an orally active histone deacetylase (HDAC) inhibitor with potent antitumor activity . Structurally, it is derived from its predecessor ZYJ-34c (1) by replacing the R2 group with a valproyl moiety, resulting in a simplified structure and lower molecular weight . This modification enhances its pharmacokinetic properties, particularly oral bioavailability. This compound selectively inhibits HDAC isoforms 1, 2, 3, and 6, with IC50 values comparable to or better than the FDA-approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA) . Its mechanism involves binding to HDACs via the valproyl group, disrupting protein interactions, and inducing histone acetylation, thereby reactivating tumor suppressor genes and inhibiting cancer cell proliferation .
Properties
CAS No. |
1450662-32-4 |
|---|---|
Molecular Formula |
C27H35N3O6 |
Molecular Weight |
497.592 |
IUPAC Name |
(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propan-2-ylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide |
InChI |
InChI=1S/C27H35N3O6/c1-5-6-23(17(2)3)27(33)30-15-19-13-22(36-16-25(31)29-34)10-7-18(19)14-24(30)26(32)28-20-8-11-21(35-4)12-9-20/h7-13,17,23-24,34H,5-6,14-16H2,1-4H3,(H,28,32)(H,29,31)/t23?,24-/m0/s1 |
InChI Key |
KTNONZZRAASOPY-CGAIIQECSA-N |
SMILES |
CCCC(C(C)C)C(=O)N1CC2=C(CC1C(=O)NC3=CC=C(C=C3)OC)C=CC(=C2)OCC(=O)NO |
Synonyms |
ZYJ34V; (3S)-2-(2-Propylpentanoyl)-1,2,3,4-tetrahydro-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-3-isoquinolinecarboxamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Pharmacological Comparison
Table 1: Key Structural and Pharmacological Features
| Compound | Core Structure | HDAC Isoform Selectivity | Molecular Weight (g/mol) | Oral Activity | Key Modifications |
|---|---|---|---|---|---|
| ZYJ-34v | Tetrahydroisoquinoline | HDAC1, 2 > HDAC3, 6 | ~400 | Yes | Valproyl R2 substitution |
| ZYJ-34c | Tetrahydroisoquinoline | Broad-spectrum (HDAC1-6) | ~450 | Limited | Original hydroxamate scaffold |
| SAHA | Hydroxamic acid | Pan-HDAC (HDAC1-11) | ~264 | Yes | Linear aliphatic linker |
| Compound 5j | N-hydroxybenzamide | HDAC1, 2, 3 | ~350 | No (IV only) | 3-phenylpropanamido side chain |
Structural Insights :
- This compound ’s valproyl group improves membrane permeability and metabolic stability compared to ZYJ-34c, which has a bulkier substituent .
- SAHA ’s linear structure allows broad HDAC inhibition but lacks isoform specificity, contributing to off-target effects .
- Compound 5j focuses on HDAC1-3 inhibition, with a phenylpropanamido side chain enhancing binding affinity but limiting oral absorption .
HDAC Inhibition and Antiproliferative Activity
Table 2: In Vitro and In Vivo Efficacy
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Antiproliferative IC50 (MDA-MB-231) | Tumor Suppression (MDA-MB-231 xenograft) |
|---|---|---|---|---|---|---|
| This compound | 12.3 ± 1.5 | 15.8 ± 2.1 | 85.4 ± 6.9 | 120.3 ± 9.7 | 0.45 ± 0.07 μM | 68% reduction (50 mg/kg, oral) |
| ZYJ-34c | 8.9 ± 0.9 | 10.2 ± 1.3 | 45.2 ± 4.1 | 78.6 ± 5.8 | 0.32 ± 0.05 μM | 72% reduction (IV administration) |
| SAHA | 20.1 ± 2.4 | 22.6 ± 3.0 | 92.7 ± 8.3 | 150.5 ± 12.4 | 0.78 ± 0.12 μM | 60% reduction (50 mg/kg, oral) |
| Compound 5j | 18.5 ± 2.0 | 25.3 ± 3.2 | 30.5 ± 2.8 | N/A | 0.67 ± 0.10 μM | 55% reduction (IV administration) |
Key Findings :
- This compound shows superior HDAC1/2 inhibition compared to SAHA, with 1.6-fold lower IC50 values .
- ZYJ-34c exhibits stronger HDAC3/6 inhibition but requires intravenous administration, limiting clinical utility .
- SAHA ’s pan-inhibitory profile correlates with higher toxicity, as seen in its lower tumor suppression efficacy despite comparable dosing .
- Compound 5j ’s focus on HDAC1-3 may reduce side effects but sacrifices potency against HDAC6, critical for metastatic cancers .
Table 3: Pharmacokinetic Parameters
| Compound | Bioavailability (%) | Half-life (h) | Cmax (μg/mL) | Major Metabolites | Toxicity (LD50, mg/kg) |
|---|---|---|---|---|---|
| This compound | 75 | 4.2 | 12.5 ± 1.8 | Valproic acid, ZYJ-34c | >500 |
| ZYJ-34c | 30 | 2.8 | 8.4 ± 1.2 | None (stable) | >300 |
| SAHA | 40 | 2.0 | 10.2 ± 1.5 | Glucuronidated derivatives | 200 |
| Compound 5j | <5 | 1.5 | 5.6 ± 0.9 | Hydrolyzed benzamide | >400 |
Mechanistic Advantages :
- This compound ’s hydrolysis to valproic acid and ZYJ-34c in vivo creates a dual-action mechanism: valproic acid enhances histone acetylation, while ZYJ-34c sustains HDAC inhibition .
- SAHA ’s short half-life necessitates frequent dosing, increasing patient burden .
- Compound 5j’s poor oral absorption restricts it to intravenous use, reducing practicality for chronic conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
